4-Gingerol

Description

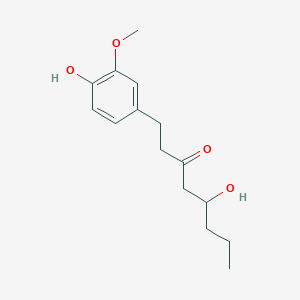

Structure

3D Structure

Properties

CAS No. |

77398-90-4 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |

InChI |

InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3 |

InChI Key |

GDRKZARFCIYVCI-UHFFFAOYSA-N |

SMILES |

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |

Canonical SMILES |

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The 4-Gingerol Biosynthetic Architecture in Zingiber officinale: Pathway Elucidation, Enzymatic Kinetics, and Analytical Methodologies

Executive Summary

Zingiber officinale (ginger) is a prolific producer of bioactive phenolic compounds, predominantly the gingerols. While [6]-gingerol is the most abundant and widely studied analog, the rhizome also synthesizes minor, shorter-chain derivatives such as 4-gingerol[1]. Despite its lower natural abundance, 4-gingerol is of significant interest to drug development professionals due to its altered lipophilicity, which influences membrane permeability and receptor binding affinity in anti-hyperglycemic and anti-inflammatory applications[2].

This technical whitepaper deconstructs the biosynthesis of 4-gingerol, focusing on the atypical substrate specificity of Type III Polyketide Synthases (PKS) that selectively incorporate butanoyl-CoA. Furthermore, it provides self-validating experimental protocols for the extraction, quantification, and enzymatic profiling of this unique secondary metabolite.

Structural Distinctions and Carbon Logic

All gingerols share a common structural motif: a 4-hydroxy-3-methoxyphenyl group attached to an aliphatic chain containing a β-hydroxy ketone. The distinguishing factor between analogs is the length of this aliphatic tail, which is dictated by the specific acyl-CoA starter/extender unit utilized during biosynthesis.

-

6-Gingerol utilizes hexanoyl-CoA (C6), resulting in a 10-carbon aliphatic chain attached to the aromatic ring (decan-3-one derivative; C17H26O4)[1].

-

4-Gingerol utilizes butanoyl-CoA (C4) , resulting in an 8-carbon aliphatic chain. Its IUPAC name is (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one, with a molecular formula of C15H22O4 and a molecular weight of 266.33 g/mol [3].

Understanding this carbon-counting logic is critical for metabolic engineering, as shifting the intracellular pool of acyl-CoA precursors directly dictates the ratio of gingerol analogs produced.

The 4-Gingerol Biosynthesis Pathway

The biosynthesis of 4-gingerol is a multi-phase process that bridges the highly conserved phenylpropanoid pathway with a specialized polyketide extension[4][5].

Phase 1: Phenylpropanoid Core Synthesis

The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamate 4-hydroxylase (C4H) then hydroxylates the ring to yield p-coumaric acid, which is subsequently activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA[5].

To achieve the necessary substitution pattern on the aromatic ring, p-coumaroyl shikimate transferase (CST) binds shikimic acid to p-coumaroyl-CoA. This complex is oxidized by p-coumaroyl 5-O-shikimate 3'-hydroxylase (C3'H). A second action of CST removes the shikimate moiety, yielding caffeoyl-CoA. Finally, caffeoyl-CoA O-methyltransferase (CCoAOMT)—a critical rate-limiting enzyme in gingerol synthesis—methylates the C3 hydroxyl group to produce Feruloyl-CoA [4][5][6].

Phase 2: Polyketide Extension (The Divergence Point)

The divergence between gingerol analogs occurs during the "biological Claisen condensation"[4]. A Type III Polyketide Synthase (PKS) catalyzes the condensation of Feruloyl-CoA with Malonyl-CoA and an aliphatic CoA[5][7]. For 4-gingerol, the PKS enzyme specifically accepts Butanoyl-CoA as the aliphatic extender. The decarboxylative condensation of these three units (C9 from Feruloyl-CoA + C2 from Malonyl-CoA + C4 from Butanoyl-CoA) forms the intermediate 4-dehydrogingerdione .

Phase 3: Reductive Maturation

The final step involves a stereospecific reduction of the β-diketone intermediate by a putative gingerol reductase, yielding the characteristic β-hydroxy ketone structure of (5S)-4-gingerol[4][5].

Caption: Enzymatic cascade of 4-gingerol biosynthesis highlighting Butanoyl-CoA incorporation.

Experimental Methodologies: Self-Validating Systems

To rigorously study 4-gingerol biosynthesis, researchers must employ protocols that prevent artifactual degradation while isolating specific enzymatic kinetics.

Protocol 1: UPLC-HRMS Profiling and Quantification of 4-Gingerol

Objective: To quantify the baseline concentration of 4-gingerol in Z. officinale rhizomes without inducing thermal dehydration. Causality: Gingerols are thermally unstable. Applying heat during extraction (e.g., refluxing) triggers a reverse aldol reaction, dehydrating gingerols into shogaols[1][2]. Cold sonication ensures the structural integrity of 4-gingerol is maintained for accurate UPLC-HRMS quantification[8]. Step-by-Step Method:

-

Tissue Preparation: Lyophilize fresh Z. officinale rhizomes at -50°C to halt enzymatic activity, then pulverize into a fine powder.

-

Extraction: Suspend 1.0 g of powder in 50 mL of 100% LC-MS grade methanol. Extract via ultrasonication at 25°C for 30 minutes.

-

Filtration: Centrifuge the homogenate at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Chromatography: Inject 2 µL onto a UPLC-QTOF-ESI-MS system equipped with a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile.

-

Detection: Monitor the mass-to-charge ratio (m/z) in positive ion mode. Extract the chromatogram for m/z 267.15 (M+H)+ , which corresponds to 4-gingerol[3][8].

Protocol 2: In Vitro Type III PKS Substrate Specificity Assay

Objective: To validate the capacity of Z. officinale PKS to utilize butanoyl-CoA. Causality: By isolating the recombinant PKS enzyme and providing competing aliphatic CoAs, researchers can determine the Michaelis-Menten kinetics ( Km and Vmax ) specifically for the C4 precursor, proving the enzymatic bottleneck of 4-gingerol scarcity. Trichloroacetic acid (TCA) is used to instantly denature the enzyme, preventing post-assay substrate turnover. Step-by-Step Method:

-

Enzyme Preparation: Express recombinant Z. officinale PKS in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

-

Reaction Assembly: In a 100 µL reaction volume, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 100 µM Feruloyl-CoA, and 200 µM Malonyl-CoA.

-

Substrate Introduction: Add 100 µM of Butanoyl-CoA.

-

Initiation & Incubation: Initiate the reaction by adding 10 µg of purified PKS. Incubate at 30°C for exactly 60 minutes.

-

Quenching & Extraction: Stop the reaction by adding 20 µL of 20% TCA. Extract the organic products twice with 200 µL of ethyl acetate. Evaporate the solvent and resuspend in methanol for HPLC analysis.

Caption: Integrated experimental workflow for validating 4-gingerol biosynthesis and PKS specificity.

Quantitative Data Presentation

The structural variations among gingerol analogs directly impact their molecular weight, chromatographic retention, and mass spectrometric signatures. The table below summarizes the quantitative parameters necessary for identifying 4-gingerol against its more common counterparts[1][3][8].

| Gingerol Analog | Aliphatic Precursor | Aliphatic Chain Structure | Molecular Formula | Molecular Weight | ESI-MS (m/z) [M+H]+ |

| 4-Gingerol | Butanoyl-CoA (C4) | C8 (Octan-3-one) | C15H22O4 | 266.33 g/mol | 267.15 |

| 6-Gingerol | Hexanoyl-CoA (C6) | C10 (Decan-3-one) | C17H26O4 | 294.39 g/mol | 295.19 |

| 8-Gingerol | Octanoyl-CoA (C8) | C12 (Dodecan-3-one) | C19H30O4 | 322.44 g/mol | 323.22 |

| 10-Gingerol | Decanoyl-CoA (C10) | C14 (Tetradecan-3-one) | C21H34O4 | 350.50 g/mol | 351.25 |

Conclusion

The biosynthesis of 4-gingerol in Zingiber officinale represents a fascinating intersection of the phenylpropanoid pathway and polyketide metabolism. While the upstream enzymes (PAL, C4H, 4CL, CCoAOMT) are conserved[5][6], the defining characteristic of 4-gingerol is the highly specific incorporation of butanoyl-CoA by Type III PKS during the biological Claisen condensation[4]. By utilizing rigorous, low-temperature UPLC-HRMS profiling and targeted in vitro enzymatic assays, researchers can further elucidate the regulatory mechanisms of this pathway, paving the way for the metabolic engineering of ginger varieties enriched in targeted, highly bioavailable 4-gingerol analogs for advanced therapeutic applications.

Sources

- 1. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 2. Gingerol, a Natural Antioxidant, Attenuates Hyperglycemia and Downstream Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4)-Gingerol | C15H22O4 | CID 46901319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Gingerol - Wikipedia [en.wikipedia.org]

- 6. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Executive Summary: The Structural Nuance of -Gingerol

Executive Summary: The Structural Nuance of [4]-Gingerol

While[6]-gingerol often dominates the phytochemical discourse surrounding Zingiber officinale, its shorter-chain homolog,[4]-gingerol, presents a unique physicochemical profile that warrants rigorous investigation. As a Senior Application Scientist, I have observed that the subtle truncation of the aliphatic chain fundamentally alters the molecule's lipophilicity, thermal stability, and receptor binding kinetics. This whitepaper systematically deconstructs the physicochemical properties of [4]-gingerol, establishes self-validating analytical protocols, and maps its pharmacological signaling pathways to provide a comprehensive guide for drug development professionals.

Physicochemical Architecture and Causality

[4]-Gingerol is characterized by a vanillyl moiety linked to a beta-hydroxy ketone chain[1]. The length of this unbranched alkyl chain is the primary differentiator among gingerol homologs, directly dictating their partition coefficients and solubility profiles[2].

Table 1: Physicochemical Parameters of [4]-Gingerol

| Property | Value | Causality / Impact on Development |

| IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one | Defines the beta-hydroxy ketone and phenolic moieties responsible for bioactivity[1]. |

| Molecular Formula | C15H22O4 | Shorter alkyl chain than [6]-gingerol, reducing steric hindrance[1]. |

| Molecular Weight | 266.33 g/mol | Low molecular weight facilitates favorable pharmacokinetic profiling and membrane diffusion[1]. |

| XLogP3 | 1.4 | Moderate lipophilicity; balances aqueous compatibility with lipid bilayer permeability[1]. |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in water | Dictates the mandatory use of polar organic solvents for extraction and mobile phase selection[2],[3]. |

| Structural Class | Beta-hydroxy ketone, Phenol ether | Highly susceptible to thermal dehydration (forming [4]-shogaol), strictly limiting analytical methods[2],[4]. |

Causality of Physicochemical Behavior: The XLogP3 of 1.4 indicates moderate lipophilicity[1]. This is significantly lower than that of [6]-gingerol, meaning [4]-gingerol exhibits enhanced aqueous compatibility while retaining sufficient hydrophobicity to cross cellular membranes. Furthermore, the beta-hydroxy ketone structure is highly susceptible to thermal dehydration. At elevated temperatures (such as those encountered in gas chromatography), the hydroxyl group at C5 is eliminated to form a double bond, converting [4]-gingerol into [4]-shogaol[4]. This thermal instability strictly mandates the use of liquid-phase separation techniques for accurate quantification[4].

Analytical Methodologies: Self-Validating HPLC-MS Protocol

To accurately quantify [4]-gingerol without inducing thermal degradation, a reverse-phase High-Performance Liquid Chromatography (HPLC) system coupled with a Diode Array Detector (DAD) and tandem mass spectrometry (MS/MS) is required[5],[4].

Caption: Step-by-step HPLC-MS analytical workflow for the isolation and quantification of 4-Gingerol.

Step-by-Step Protocol & Mechanistic Causality:

-

Sample Extraction : Extract ginger oleoresin using supercritical CO2 or methanol to maximize the yield of phenolic compounds[5],[6]. Reconstitute the extract in HPLC-grade acetonitrile (1 mg/mL). Causality: Supercritical CO2 prevents the thermal degradation associated with Soxhlet extraction, preserving the native beta-hydroxy ketone structure of [4]-gingerol[5].

-

Filtration : Pass the reconstituted sample through a 0.22 µm PTFE syringe filter to remove particulates that could cause column backpressure.

-

Mobile Phase Engineering :

-

Solvent A: Ultrapure water spiked with 10 mM Formic Acid (pH ~2.91)[5].

-

Solvent B: 100% Acetonitrile. Causality: The pKa of the phenolic hydroxyl group makes [4]-gingerol weakly acidic[2]. Unbuffered water would lead to partial ionization, causing peak tailing. Formic acid suppresses this ionization, ensuring the molecule remains neutral for sharp, symmetrical peak resolution on the hydrophobic stationary phase[5].

-

-

Chromatographic Separation :

-

Column: ZORBAX SB-C18 (100 mm × 2.1 mm i.d., 3.5 μm)[4].

-

Gradient: 40% to 85% Solvent B over 12 minutes[4].

-

Flow Rate: 0.25 mL/min[4]. Causality: The C18 column separates gingerol homologs based on hydrophobic interactions. Due to its shorter alkyl chain, [4]-gingerol elutes earlier than [6]-gingerol, allowing for distinct baseline resolution[5].

-

-

Detection & System Validation :

-

DAD: Monitor at 282 nm, the optimal UV absorption wavelength for the vanillyl ring[5].

-

MS: Utilize negative ion electrospray (ESI-) at -4.2 kV, monitoring the deprotonated molecule [M-H]-[4].

-

Self-Validation Step: Inject a known concentration of a synthetic [4]-gingerol standard[3] pre- and post-run. Calculate recovery rates (acceptable range: 90.1% to 110.8%) to validate that no on-column degradation or matrix suppression is occurring[4].

-

Biological Mechanisms: Modulating the Inflammatory Cascade

Beyond its analytical chemistry, [4]-gingerol is a potent bioactive agent. Its molecular structure allows it to act as a direct scavenger of Reactive Oxygen Species (ROS) and a modulator of key intracellular signaling pathways, specifically the NF-κB and PI3K/AKT axes[7],[8].

Caption: Pharmacological signaling pathway of 4-Gingerol modulating NF-κB, ROS, and PI3K/AKT axes.

Mechanistic Breakdown:

-

ROS Scavenging and NF-κB Inhibition : The phenolic hydroxyl group of [4]-gingerol donates electrons to neutralize free radicals[9]. By reducing intracellular ROS, [4]-gingerol prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation[8].

-

Downregulation of Inflammatory Mediators : The inhibition of NF-κB directly suppresses the transcription of Cyclooxygenase-2 (COX-2)[8]. Consequently, the synthesis of Prostaglandin E2 (PGE2) from arachidonic acid is halted, effectively dampening the inflammatory response and reducing paw edema in vivo[7].

-

PI3K/AKT Modulation : [4]-gingerol also interacts with the PI3K/AKT pathway, which is critical in cellular survival and apoptosis. By modulating AKT phosphorylation, it induces apoptosis in aberrant cells, highlighting its potential in oncology and chronic inflammatory diseases[8],[9].

Conclusion

The physicochemical profiling of [4]-gingerol reveals a highly bioactive, moderately lipophilic compound that requires careful analytical handling due to its thermal lability. By employing acidic reverse-phase HPLC-MS and avoiding high-temperature extraction, researchers can accurately harness and quantify this molecule. Its potent modulation of the NF-κB and COX-2 pathways underscores its value as a lead compound in anti-inflammatory drug development.

References

-

Title: (4)-Gingerol | C15H22O4 | CID 46901319 - PubChem - NIH Source: nih.gov URL: [1]

-

Title: Showing Compound[4]-Gingerol (FDB001886) - FooDB Source: foodb.ca URL: [2]

-

Title: [4]-Gingerol | CAS:41743-68-4 | Phenols | High Purity | Manufacturer BioCrick Source: biocrick.com URL: [3]

-

Title: SIMPLE HPLC METHOD FOR THE QUANTIFICATION OF GINGEROLS (4-, 6-, 8-, AND 10-) AND SHOGAOLS (6-, 8-, AND 10-) IN Zingiber officina Source: researchgate.net URL: [5]

-

Title: Gingerol, a Natural Antioxidant, Attenuates Hyperglycemia and Downstream Complications Source: nih.gov URL: [7]

-

Title: Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: nih.gov URL: [4]

-

Title: Current evidence and future direction on evaluating the anticancer effects of curcumin, gingerols, and shogaols in cervical cancer: A systematic review Source: nih.gov URL: [8]

-

Title: Extraction, purification, food applications, and recent advances for enhancing the bioavailability of 6-gingerol from ginger – A review Source: qascf.com URL: [6]

-

Title: Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications Source: researchgate.net URL: [9]

Sources

- 1. (4)-Gingerol | C15H22O4 | CID 46901319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound [4]-Gingerol (FDB001886) - FooDB [foodb.ca]

- 3. [4]-Gingerol | CAS:41743-68-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. qascf.com [qascf.com]

- 7. Gingerol, a Natural Antioxidant, Attenuates Hyperglycemia and Downstream Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current evidence and future direction on evaluating the anticancer effects of curcumin, gingerols, and shogaols in cervical cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Gingerol: Comprehensive Profiling of Solvent Solubility and Physicochemical Stability for Advanced Drug Formulation

Executive Summary

While 6-gingerol dominates the phytochemical literature surrounding Zingiber officinale, its homologue, 4-gingerol , presents unique physicochemical properties critical for targeted drug development and lipid-based formulation. As a bioactive compound with potent antioxidant and anti-inflammatory capabilities, 4-gingerol's integration into pharmaceutical matrices is heavily bottlenecked by its poor aqueous solubility and high susceptibility to thermal and pH-induced degradation.

This technical guide provides an in-depth, mechanistic analysis of 4-gingerol’s solubility thermodynamics across diverse solvent systems and maps its degradation kinetics. By outlining self-validating experimental protocols, this whitepaper equips formulation scientists with the authoritative grounding needed to stabilize and deliver 4-gingerol effectively.

Physicochemical Architecture & Solvation Thermodynamics

The structural backbone of 4-gingerol consists of a polar 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon by a lipophilic 5-hydroxy-alkane-3-one chain[1]. This amphiphilic duality dictates its behavior in solution:

-

Aqueous Insolubility: In water, the unbranched hydrophobic alkyl tail disrupts the highly ordered hydrogen-bonding network of the solvent. This creates an unfavorable entropic penalty, restricting its baseline aqueous solubility to a mere ~0.18 g/L[1].

-

Organic Solvation: The molecule exhibits a partition coefficient (LogP) of approximately 2.51 to 2.73, indicating strong lipophilicity[1]. In organic solvents like 95% ethanol or methanol, the solvent's lower dielectric constant readily accommodates the alkyl tail, while the solvent's hydroxyl groups engage in favorable hydrogen bonding with 4-gingerol's phenolic and aliphatic hydroxyls, resulting in exceptional extraction yields[2].

-

Aprotic Superiority: Dimethyl sulfoxide (DMSO) acts as an optimal universal solvent for in vitro assays. Its aprotic nature prevents the protonation/deprotonation of the beta-hydroxy ketone moiety, ensuring chemical stability while maximizing solubility via strong dipole interactions.

Table 1: Comparative Solubility Profile of 4-Gingerol

| Solvent System | Polarity Index | Estimated Solubility | Mechanism of Solvation |

| Water (Purified, pH 7) | 10.2 | ~0.18 mg/mL | Very poor; restricted to localized H-bonding at the phenolic head. |

| Ethanol (95%) | 5.2 | >50.0 mg/mL | Excellent; disruption of solute lattice via strong H-bonding and polarity matching. |

| Methanol | 5.1 | >50.0 mg/mL | Excellent; high dielectric constant matching for extraction protocols. |

| DMSO | 7.2 | >100.0 mg/mL | Exceptional; aprotic solvation prevents ionization while dissolving the lipid tail. |

| n-Hexane | 0.1 | Moderate | Good; strictly hydrophobic interactions with the alkyl tail, used in lipid extraction. |

Stability Matrix: Thermal and pH Degradation Kinetics

The primary vulnerability of 4-gingerol lies in its β -hydroxy ketone moiety, which is thermodynamically unstable under specific stress conditions.

Causality of pH-Induced Degradation

The stability of 4-gingerol exhibits a strict U-shaped curve, with maximum stability observed at a mildly acidic pH of 4.0 [3].

-

Acidic Stress (pH < 2): The aliphatic hydroxyl group is protonated, transforming into a superior leaving group ( H2O ). This drives a rapid E1 elimination reaction.

-

Basic Stress (pH > 10): Hydroxide ions abstract the acidic α -proton adjacent to the ketone, triggering an E1cB (Elimination Unimolecular conjugate Base) mechanism.

Both pathways result in dehydration, yielding 4-shogaol , an α,β -unsaturated ketone. 4-Shogaol is thermodynamically favored due to its extended resonance stabilization[3].

Causality of Thermal Degradation

Exposure to temperatures exceeding 60°C accelerates the dehydration of 4-gingerol into 4-shogaol. Prolonged thermal stress can further induce a retro-aldol cleavage, fragmenting the molecule into zingerone and hexanal[4]. Consequently, cold extraction or low-temperature supercritical fluid extraction (SFE) is mandatory to preserve the native gingerol profile.

Mechanistic pathway of 4-gingerol degradation under thermal and pH stress.

Table 2: Stability Matrix & Degradation Rates

| Stress Condition | Parameter | Degradation Rate | Primary Degradant |

| pH Stress | pH 1.0 | High | 4-Shogaol |

| pH Stress | pH 4.0 | Minimal (Optimal) | None (Stable) |

| pH Stress | pH 10.0 | High | 4-Shogaol |

| Thermal Stress | 25°C | Low | N/A |

| Thermal Stress | >60°C | High | 4-Shogaol, Zingerone |

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false-positive data.

Protocol 1: Isothermal Shake-Flask Method for Equilibrium Solubility

Causality & Validation: The shake-flask method is selected over kinetic dissolution to ensure true thermodynamic equilibrium. The system self-validates via a Mass Balance Verification step: the sum of the quantified dissolved 4-gingerol and the gravimetrically recovered undissolved pellet must equal the initial input mass ( ± 2.0% variance). This confirms no adsorption to the vessel walls or spontaneous degradation occurred during the incubation.

-

Solvent Preparation: Prepare 10 mL aliquots of the target solvents (e.g., Water, 95% Ethanol, DMSO) in amber glass vials to prevent photolytic degradation.

-

Saturation: Add an excess amount of high-purity 4-gingerol standard (e.g., 50 mg to water, 500 mg to ethanol) to ensure a visible undissolved pellet remains.

-

Equilibration: Seal the vials and place them in an isothermal orbital shaker at 25°C (or 37°C for physiological profiling) at 150 rpm for exactly 48 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the matching equilibrium temperature to separate the solid pellet from the saturated supernatant.

-

Extraction & Dilution: Carefully extract 1 mL of the supernatant. Dilute immediately with the mobile phase (e.g., Acetonitrile:Water) to arrest any potential precipitation.

-

Quantification: Analyze via HPLC-UV at 282 nm.

-

Mass Balance Check (Validation): Dry and weigh the residual pellet. Calculate: Input Mass - Pellet Mass = Dissolved Mass. Compare this to the HPLC quantified mass.

Step-by-step experimental workflow for isothermal equilibrium solubility profiling.

Protocol 2: Forced Degradation and Stability-Indicating Assay

Causality & Validation: To accurately profile degradation, 4-gingerol must be subjected to controlled stress. The system self-validates through Peak Purity Analysis using a Photodiode Array (PDA) detector. By calculating the purity angle versus the purity threshold across the 4-gingerol chromatographic peak, the protocol mathematically proves that the active pharmaceutical ingredient is not co-eluting with its primary degradant, 4-shogaol.

-

Stock Preparation: Dissolve 4-gingerol in DMSO to a concentration of 1 mg/mL (DMSO ensures baseline stability).

-

Stress Induction:

-

Acidic: Mix 1 mL stock with 1 mL 0.1N HCl.

-

Basic: Mix 1 mL stock with 1 mL 0.1N NaOH.

-

Thermal: Place 1 mL stock in a sealed vial at 80°C.

-

-

Incubation: Expose all samples for 24 hours.

-

Neutralization: Neutralize the acidic and basic samples using equimolar amounts of NaOH and HCl, respectively, to halt degradation.

-

Chromatographic Analysis: Inject into an HPLC-PDA system. Ensure baseline resolution ( Rs>2.0 ) between the 4-gingerol peak and the newly formed 4-shogaol peak.

-

Validation: Execute PDA peak purity logic to confirm no hidden co-elution exists beneath the primary 4-gingerol peak.

Formulation Implications for Drug Development

Because 4-gingerol is highly lipophilic and prone to aqueous degradation, traditional aqueous suspensions are unviable. Formulators must leverage its solubility profile to design advanced delivery vehicles:

-

Self-Microemulsifying Drug Delivery Systems (SMEDDS): Utilizing a lipid matrix (e.g., medium-chain triglycerides) combined with surfactants to encapsulate 4-gingerol, protecting the β -hydroxy ketone from aqueous pH shifts while drastically improving bioavailability[5].

-

Co-Solvent Systems: Utilizing ethanol or propylene glycol as co-solvents in liquid formulations to bridge the dielectric gap between 4-gingerol and aqueous buffers, maintaining the microenvironment near the optimal pH of 4.0.

References

-

FooDB. "Showing Compound [4]-Gingerol (FDB001886)". Available at: [Link]

-

ResearchGate. "An Overview Of Recent Research On The Pharmacological, Toxicological, And Phytochemical Properties Of Ginger (Zingiber Officinale Roscoe)". Available at: [Link]

-

RSC Publishing. "Gingerol: extraction methods, health implications, bioavailability and signaling pathways". Available at:[Link]

-

MDPI. "The Impact of Curcumin, Gingerol, Piperine, and Proanthocyanidin on the Oxidative Stability of Sunflower and Soybean Oils for Developing Bio-Lubricants". Available at:[Link]

-

ResearchGate. "Effects of ginger type and extraction solvent on the contents of gingerols". Available at:[Link]

Sources

- 1. Showing Compound [4]-Gingerol (FDB001886) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The Impact of Curcumin, Gingerol, Piperine, and Proanthocyanidin on the Oxidative Stability of Sunflower and Soybean Oils for Developing Bio-Lubricants | MDPI [mdpi.com]

A Researcher's Guide to the Spectroscopic Signature of-Gingerol

A Researcher's Guide to the Spectroscopic Signature of[1]-Gingerol

Abstract

[1]-Gingerol, a prominent bioactive compound within the ginger rhizome (Zingiber officinale), belongs to the gingerol class known for its distinct pungent taste and potential therapeutic properties.[2] The precise structural elucidation of such natural products is foundational to drug discovery and development, relying on a synergistic application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of the key spectroscopic data for[1]-Gingerol, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Designed for researchers and scientists, this document synthesizes spectral data with expert interpretation, presenting a comprehensive reference for the unambiguous identification and characterization of[1]-Gingerol.

Molecular Structure of[1]-Gingerol

[1]-Gingerol, with the chemical formula C₁₅H₂₂O₄, possesses a molecular weight of 266.33 g/mol .[3] Its structure features a 4-hydroxy-3-methoxyphenyl group connected to a β-hydroxy ketone moiety with an alkyl side chain. This specific arrangement of functional groups gives rise to its characteristic spectroscopic fingerprint.

Caption: Chemical Structure of[1]-Gingerol.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of natural products through controlled fragmentation. Electrospray Ionization (ESI) is particularly well-suited for analyzing thermally labile molecules like gingerols.[4]

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of purified[1]-Gingerol is prepared in a suitable solvent system, typically methanol or an acetonitrile/water mixture.

-

Instrumentation: Analysis is performed on a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[5]

-

Ionization Mode: Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information.

-

Positive Mode Conditions: Capillary voltage ~3.0 kV, cone voltage ~100 V, source temperature 120°C.[5]

-

Negative Mode Conditions: Optimized similarly to detect deprotonated molecules and characteristic fragments.

-

-

Data Acquisition: Full scan MS spectra are acquired to identify the quasi-molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Tandem MS (MS/MS) is then performed by selecting the quasi-molecular ion and subjecting it to Collision-Induced Dissociation (CID) to generate fragment ions.

Data Interpretation

For[1]-Gingerol (C₁₅H₂₂O₄, MW: 266.33), the following observations are typical in ESI-MS analysis:

-

Quasi-molecular Ion: In negative ion mode, a prominent [M-H]⁻ peak is observed at m/z 265.[6] In positive ion mode, [M+H]⁺ at m/z 267 and/or [M+Na]⁺ at m/z 289 may be detected.

-

Characteristic Fragmentation: Gingerols exhibit class-characteristic fragmentation patterns that are invaluable for identification.[7][8] In negative ion mode, a key fragmentation is the cleavage of the C4-C5 bond, resulting in a neutral loss of 194 u.[7][8] Another significant fragmentation pathway involves benzylic cleavage.[7]

The fragmentation pathways provide a structural fingerprint, allowing for the differentiation of gingerol analogues.[9]

Caption: Simplified ESI-MS/MS Fragmentation of[1]-Gingerol.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid, purified[1]-Gingerol is placed directly onto the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with background correction performed using an empty ATR crystal.

Data Interpretation

The IR spectrum of gingerols displays several characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3400 (broad) | O-H stretch | Phenolic and secondary alcohol hydroxyl groups |

| ~2930 and ~2860 | C-H stretch | Aliphatic CH₂ and CH₃ groups[10] |

| ~1710 | C=O stretch | Ketone carbonyl group |

| ~1640 | C=C stretch | Aromatic ring[10] |

| ~1515 | C=C stretch | Aromatic ring |

| ~1270 | C-O stretch | Aryl-alkyl ether (Ar-O-CH₃)[10] |

| ~1030 | C-O stretch | Secondary alcohol |

The broad O-H stretching band confirms the presence of hydroxyl groups, while the sharp, strong carbonyl peak around 1710 cm⁻¹ is a definitive marker for the ketone group. The combination of these peaks strongly suggests the β-hydroxy ketone structure characteristic of gingerols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of purified[1]-Gingerol is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly deuterochloroform (CDCl₃).[11] Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

¹H NMR Data Interpretation (500 MHz, CDCl₃)

The ¹H NMR spectrum of[1]-Gingerol can be divided into three main regions: aromatic, aliphatic, and the methoxy/methyl region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.84 | d | 1H | Ar-H |

| 6.68 | d | 1H | Ar-H |

| 6.66 | dd | 1H | Ar-H |

| ~4.05 | m | 1H | H-5 |

| 3.85 | s | 3H | -OCH₃ |

| 2.80-2.70 | m | 4H | H-1, H-2 |

| ~2.50 | m | 2H | H-4 |

| 1.50-1.20 | m | 4H | H-6, H-7 |

| 0.88 | t | 3H | H-8 (-CH₃) |

The assignments are based on typical values for gingerol structures and may vary slightly based on experimental conditions.[1][12]

¹³C NMR Data Interpretation (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~211.5 | C | C-3 (C=O) | | ~146.5 | C | Ar-C (C-O) | | ~144.0 | C | Ar-C (C-O) | | ~133.0 | C | Ar-C | | ~120.9 | CH | Ar-CH | | ~114.4 | CH | Ar-CH | | ~111.0 | CH | Ar-CH | | ~68.0 | CH | C-5 (CH-OH) | | 55.9 | CH₃ | -OCH₃ | | ~50.0 | CH₂ | C-4 | | ~45.5 | CH₂ | C-2 | | ~36.5 | CH₂ | C-6 | | 29.5 | CH₂ | C-1 | | 22.5 | CH₂ | C-7 | | 14.0 | CH₃ | C-8 |

The assignments are based on typical values for gingerol structures and may vary slightly based on experimental conditions.[1][11][12]

Integrated Spectroscopic Workflow

The definitive structural confirmation of[1]-Gingerol is not achieved by a single technique but by the logical integration of all spectroscopic data. The workflow below illustrates this synergistic process.

Caption: Workflow for Integrated Spectroscopic Analysis.

Conclusion

The spectroscopic profile of[1]-Gingerol is distinct and well-defined. Mass spectrometry confirms its molecular weight and reveals characteristic fragmentation patterns. Infrared spectroscopy quickly identifies its key functional groups: hydroxyl, ketone, and the substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provides the complete atomic connectivity, allowing for the unambiguous assignment of its structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize[1]-Gingerol in their work.

References

-

Li, M., Zhang, X., Hu, X., Wang, Y., Li, J., Guo, Y., & Feng, W. (n.d.). Fragmentation Pathway of Gingerol Using Electrospray Ionization with Quadrupole Time-of-Flight Mass Spectrometry. Available at: [Link]

-

Chen, H., Soroka, D., & Sang, S. (2009). Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

-

El-Baroty, G. S., Abd El-Baky, H. H., Farag, R. S., & Saleh, N. A. (2010). Scheme 4: Fragmentation Pathways of Gingerol Using Electron Ionization... ResearchGate. Available at: [Link]

-

Ma, L., Li, G., Sun, J., & Gao, Y. (2018). Nine New Gingerols from the Rhizoma of Zingiber officinale and Their Cytotoxic Activities. Semantic Scholar. Available at: [Link]

-

Jayaprakasha, G. K., & Patil, B. S. (2014). Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,). PubMed Central. Available at: [Link]

-

Al-Jalal, B. A., Al-Jalal, A. A., Alarjani, K. M., Al-Qahtani, S. F., & Al-Zahrani, S. A. (2023). Investigation and identification of chemical changes in ginger tea using Ion Trap Mass Spectrometry. PLOS ONE. Available at: [Link]

-

Chen, H., Soroka, D. N., & Sang, S. (2009). Identification and quantification of gingerols and related compounds in ginger dietary supplements using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Kuo, P., Damu, A. G., Cherng, C., Jeng, J., Teng, C., Lee, E., & Wu, T. (2005). Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects. PubMed Central. Available at: [Link]

-

Wang, Z., Wang, S., Li, C., & Zhang, C. (2011). Gingerol Derivatives from the Rhizomes of Zingiber Officinale. Zeitschrift für Naturforschung B. Available at: [Link]

-

Journal of Chemical Health Risks. (2023). Qualitative and Quantitative Estimation with Isolation of Gingerol From Zingiber Officinale Rhizome. Available at: [Link]

-

Bose, S., Banerjee, D., & Vu, A. (2022). Ginger extraction and NMR characterization. (a) Schematic of Soxhlet... ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). Gingerol. Available at: [Link]

-

ResearchGate. (n.d.). UV-spectrum of four representative gingerols; letters A, B, C, and D... Available at: [Link]

-

FooDB. (2010). Showing Compound[1]-Gingerol (FDB001886). Available at: [Link]

-

PubChem. (n.d.). (4)-Gingerol | C15H22O4 | CID 46901319. National Institutes of Health. Available at: [Link]

-

Tao, Y., Li, W., Liang, W., & Van Breemen, R. B. (2009). Characterization of gingerol-related compounds in ginger rhizome (Zingiber officinale Rosc.) by high-performance liquid chromatography/electrospray ionization mass spectrometry. Research Exchange, Washington State University. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Ginger Extract. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Showing Compound [4]-Gingerol (FDB001886) - FooDB [foodb.ca]

- 3. (4)-Gingerol | C15H22O4 | CID 46901319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Research Portal [rex.libraries.wsu.edu]

- 5. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 7. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and quantification of gingerols and related compounds in ginger dietary supplements using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation Pathway of Gingerol Using Electrospray Ionization with Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. znaturforsch.com [znaturforsch.com]

The Phytochemical Evolution of 4-Gingerol: Discovery, Extraction, and Pharmacological Mechanisms

Executive Summary

For millennia, the rhizome of Zingiber officinale (ginger) has been a cornerstone of traditional pharmacology. While modern phytochemical research has historically focused on 6-gingerol due to its sheer abundance, advanced chromatographic techniques have recently illuminated the critical role of its minor homologues. Among these, 4-Gingerol has emerged as a highly potent bioactive compound. This technical guide explores the chemical identity, state-of-the-art extraction methodologies, and the precise molecular pharmacology of 4-Gingerol, providing drug development professionals with a rigorous framework for its isolation and application.

Historical Context & Chemical Identity

The therapeutic properties of ginger have been documented for over 2,500 years, primarily utilized for its antiemetic, anti-inflammatory, and analgesic effects[1],[2]. In the late 20th century, phytochemical profiling identified "gingerols"—a series of homologous phenolic compounds—as the primary pungent and bioactive constituents of the fresh rhizome[3].

Gingerols are structurally characterized by a 4-hydroxy-3-methoxyphenyl moiety substituted at the C6 carbon by a 5-hydroxy-alkane-3-one chain[4]. The nomenclature (e.g., 4-, 6-, 8-, 10-gingerol) is dictated by the length of the unbranched alkyl chain. 4-Gingerol, possessing a shorter aliphatic tail, exhibits unique lipophilicity and receptor-docking kinetics compared to its heavier counterparts[5].

Quantitative Chemical Profile

To facilitate precise analytical tracking, the physicochemical properties of 4-Gingerol are summarized below:

| Property | Value / Description |

| IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one[5] |

| Molecular Formula | C₁₅H₂₂O₄[5] |

| Molecular Weight | 266.33 g/mol [5] |

| CAS Registry Number | 41743-68-4[5] |

| PubChem CID | 46901319[5] |

| Structural Class | Beta-hydroxy ketone; Alkyl aryl ether; Phenol[4] |

Advanced Extraction & Quantification Protocol

Isolating 4-Gingerol presents a distinct thermodynamic challenge: the β -hydroxy ketone structure of gingerols is highly thermolabile. Under traditional high-heat extraction (e.g., Soxhlet), gingerols rapidly undergo dehydration to form corresponding shogaols[6],[7]. Therefore, we employ Supercritical Carbon Dioxide (SC-CO₂) extraction followed by High-Performance Liquid Chromatography (HPLC) .

Causality & Experimental Design

-

Why SC-CO₂? Operating at 40°C and 280 bar keeps the extraction environment below the thermal degradation threshold of 4-Gingerol, ensuring the native phytochemical profile is preserved[8].

-

Why Formic Acid in the Mobile Phase? The phenolic hydroxyl groups of 4-Gingerol are prone to secondary interactions with residual silanols on the C18 stationary phase. Adding 0.1% formic acid suppresses ionization, preventing peak tailing and ensuring sharp, quantifiable resolution[9].

Step-by-Step Methodology: SC-CO₂ to HPLC-DAD

Step 1: Biomass Preparation

-

Harvest fresh Zingiber officinale rhizomes and slice to a thickness of 2 mm.

-

Lyophilize (freeze-dry) the slices at -50°C to remove moisture without triggering thermal dehydration.

-

Mill the dried biomass to a particle size of 0.5–1.0 mm to maximize the surface area for fluid penetration.

Step 2: Supercritical CO₂ Extraction

-

Load 100g of the milled biomass into the extraction vessel.

-

Pressurize the system with CO₂ to 280 bar and maintain a temperature of 40°C[8].

-

Maintain a continuous CO₂ flow rate of 120 L/h for 5 hours[6].

-

Depressurize the fluid in the separator vessel to precipitate the gingerol-rich crude oleoresin.

Step 3: Self-Validating HPLC-DAD Quantification

-

System Suitability Test (SST): Before running the sample, inject a standard mixture of 4-, 6-, 8-, and 10-gingerol. The system is only validated for use if the resolution factor ( Rs ) between 4-gingerol and 6-gingerol is > 1.5, and the theoretical plate count is > 5000.

-

Sample Prep: Dissolve 1 mg of the SC-CO₂ extract in 1 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE syringe filter[6].

-

Chromatographic Conditions:

HPLC Gradient Elution Program

| Time (min) | Mobile Phase A (Water + 0.1% Formic Acid) | Mobile Phase B (Acetonitrile) | Elution Rationale |

| 0 – 8 | 55% → 50% | 45% → 50% | Elutes highly polar matrix impurities. |

| 8 – 15 | 50% → 45% | 50% → 55% | Isolates 4-Gingerol (shortest alkyl chain elutes first). |

| 15 – 40 | 45% → 10% | 55% → 90% | Elutes heavier homologues (6-, 8-, 10-gingerol). |

| 40 – 45 | 10% → 55% | 90% → 45% | Column wash and gradient reset. |

| 45 – 55 | 55% | 45% | Re-equilibration for self-validating blank run. |

(Gradient adapted from established gingerol profiling methodologies[8],[9])

Workflow for the extraction and HPLC purification of 4-Gingerol.

Pharmacological Mechanisms & Signaling Pathways

While 6-gingerol is the most abundant, in vitro and molecular docking studies reveal that 4-Gingerol possesses potent, targeted pharmacological activity, particularly in anti-inflammatory and antiemetic pathways.

Anti-Inflammatory Axis: IKK- β and NF- κ B/COX-2 Inhibition

Chronic inflammation is heavily mediated by the Nuclear Factor kappa B (NF- κ B) pathway. In an unactivated state, NF- κ B is sequestered in the cytoplasm by the inhibitory protein I κ B α .

Molecular docking simulations and in vitro assays demonstrate that 4-Gingerol acts as a direct inhibitor of I κ B Kinase beta (IKK- β ) [10]. By competitively binding to the phosphate-binding domain of IKK- β , 4-Gingerol prevents the kinase from phosphorylating I κ B α [10],[11].

-

The Causal Result: Because I κ B α is not phosphorylated, it escapes ubiquitin-mediated proteasomal degradation. NF- κ B remains trapped in the cytoplasm, entirely blocking its translocation to the nucleus. This halts the transcription of downstream pro-inflammatory mediators, most notably Cyclooxygenase-2 (COX-2) and TNF- α [11].

Pharmacological inhibition of the NF-κB/COX-2 signaling pathway by 4-Gingerol.

Antiemetic Efficacy: 5-HT₃ Receptor Antagonism

Chemotherapy-induced nausea and vomiting (CINV) is triggered by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract, which subsequently binds to 5-HT₃ receptors on vagal afferent neurons[12].

Gingerols, including 4-Gingerol, exhibit potent antiemetic properties by acting as non-competitive antagonists at the 5-HT₃ receptor[12]. The mechanism relies on steric hindrance: the phenolic ring of 4-Gingerol interacts with the receptor's binding pocket, restricting the 5-HT-induced influx of Calcium ( Ca2+ ) ions through the receptor channel[12]. By preventing this depolarization, 4-Gingerol effectively silences the emetic signal transmission to the central nervous system's chemoreceptor trigger zone (CTZ).

Conclusion & Future Perspectives

The evolution of 4-Gingerol from a minor peak on a chromatogram to a targeted pharmacological agent underscores the importance of high-resolution phytochemical research. By utilizing thermodynamically stable extraction methods like SC-CO₂ and precise HPLC gradients, researchers can isolate 4-Gingerol with the purity required for advanced drug development. Its proven mechanistic pathways—specifically the inhibition of IKK- β and the antagonism of 5-HT₃ receptors—position 4-Gingerol as a highly promising candidate for next-generation anti-inflammatory and antiemetic therapeutics.

References

- (4)

- Source: nih.

- Showing Compound [4]-Gingerol (FDB001886)

- SIMPLE HPLC METHOD FOR THE QUANTIFICATION OF GINGEROLS (4-, 6-, 8-, AND 10-) AND SHOGAOLS (6-, 8-, AND 10-)

- Revealing of Antiinflamatory Agent from Zingiber officinale var.

- Source: ctppc.

- Harnessing the Therapeutic Properties of Ginger (Zingiber officinale Roscoe)

- Source: nih.

- Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,)

- (PDF) Simple HPLC Method for the Quantification of Gingerols (4-, 6-, 8- and 10-) and Shogaols (6-, 8- and 10-) in Zingiber officinale var. rubrum Supercritical Carbon Dioxide (SC-CO2)

- Some phytochemical, pharmacological and toxicological properties of ginger (Zingiber officinale Roscoe): A review of recent research - Academia.

- (PDF) An Overview Of Recent Research On The Pharmacological, Toxicological, And Phytochemical Properties Of Ginger (Zingiber Officinale Roscoe)

Sources

- 1. (PDF) Some phytochemical, pharmacological and toxicological properties of ginger (Zingiber officinale Roscoe): A review of recent research [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Harnessing the Therapeutic Properties of Ginger (Zingiber officinale Roscoe) for the Management of Plant Diseases | IntechOpen [intechopen.com]

- 4. Showing Compound [4]-Gingerol (FDB001886) - FooDB [foodb.ca]

- 5. (4)-Gingerol | C15H22O4 | CID 46901319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Ethnopharmacological review of ginger for anticancer activity - Curr Trends Pharm Pharm Chem [ctppc.org]

- 12. The Antiemetic Mechanisms of Gingerols against Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Biological Role of 4-Gingerol in Zingiber officinale: Biosynthesis, Defense Mechanisms, and Translational Potential

Executive Summary

Ginger (Zingiber officinale Roscoe) is globally recognized for its complex phytochemical profile, largely driven by a homologous series of phenolic compounds known as gingerols. While [6]-gingerol is the most abundant and extensively studied homologue, 4-gingerol plays a highly specialized, albeit less prominent, biological role within the plant's endogenous defense systems. This technical guide explores the biosynthesis, ecological function, and quantification of 4-gingerol, providing drug development professionals and plant biologists with a mechanistic understanding of its physiological baseline and translational potential.

Biosynthesis and Structural Biology

Gingerols are specialized secondary metabolites synthesized via the phenylpropanoid pathway. The biosynthesis begins with L-phenylalanine, which is converted to feruloyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

The critical structural divergence among gingerol homologues (4-, 6-, 8-, 10-) occurs at the condensation step, mediated by type III Polyketide Synthases (PKS). The aliphatic chain length of the resulting gingerol is strictly dictated by the specific acyl-CoA ester utilized as the starter/extender unit. For 4-gingerol, the PKS enzyme incorporates a shorter-chain precursor (e.g., butyryl-CoA), resulting in an unbranched alkyl chain that is two carbons shorter than that of 6-gingerol. This structural nuance significantly alters the molecule's lipophilicity and spatial conformation[1].

Fig 1. Biosynthetic pathway and endogenous defense roles of 4-gingerol in Zingiber officinale.

Endogenous Biological Roles In Planta

Phytoalexin Activity (Biotic Stress Response)

In its native soil ecosystem, the rhizome of Z. officinale is constantly challenged by fungal and bacterial pathogens (e.g., Fusarium oxysporum and Ralstonia solanacearum). 4-Gingerol acts as a localized phytoalexin —an inducible antimicrobial compound. Because its shorter alkyl chain grants it a lower partition coefficient (LogP) compared to 8- or 10-gingerol, 4-gingerol possesses enhanced aqueous solubility. This physicochemical trait allows for rapid mobilization through the plant's vascular tissues to sites of infection, where it disrupts the lipid bilayers of invading soil-borne pathogens.

Antioxidant Defense System (Abiotic Stress)

Environmental stressors such as drought, extreme temperatures, or heavy metal toxicity induce the accumulation of Reactive Oxygen Species (ROS) within plant tissues. The phenolic hydroxyl group on the aromatic ring of 4-gingerol acts as a potent electron donor. By neutralizing free radicals, 4-gingerol prevents the lipid peroxidation of the plant's cellular membranes, thereby maintaining cellular integrity during periods of severe abiotic stress, as detailed in2[2].

Quantitative Distribution in Zingiber officinale

To accurately quantify the endogenous baseline of 4-gingerol without thermally degrading the metabolites, researchers utilize Supercritical Carbon Dioxide (SC-CO2) extraction. This method prevents the dehydration of gingerols into their corresponding shogaols[3].

Table 1: Relative Abundance of Gingerol Analogues in Purified SC-CO2 Extract of Z. officinale

| Compound | Alkyl Chain Length (n) | Concentration in Purified Extract (%) |

| [6]-Gingerol | 4 | 75.92 ± 1.14 |

| [10]-Gingerol | 8 | 13.15 ± 0.30 |

| [4]-Gingerol | 2 | 4.54 ± 0.04 |

| [6]-Shogaol | 4 | 1.25 ± 0.04 |

| [6]-Gingediol | 4 | 0.37 ± 0.00 |

Experimental Methodologies

Protocol 1: Targeted Extraction and HPLC-MS/MS Quantification

To ensure high-fidelity quantification of 4-gingerol, the extraction protocol must avoid solvent artifacts and thermal degradation.

Fig 2. Step-by-step workflow for targeted extraction and quantification of 4-gingerol.

Step-by-Step Procedure:

-

Lyophilization: Freeze-dry fresh rhizomes at -50°C. Causality: This halts enzymatic degradation by endogenous peroxidases and prevents the heat-induced dehydration of 4-gingerol into 4-shogaol.

-

SC-CO2 Extraction: Subject the pulverized tissue to SC-CO2 at 280 bar and 40°C. Causality: This specific density and polarity threshold selectively partitions non-polar and semi-polar phenolics, leaving behind structural polysaccharides without the use of toxic organic solvents[3].

-

Fractionation: Pass the crude extract through a silica gel column, eluting with a gradient of n-hexane and ethyl acetate to isolate the gingerol-rich fraction.

-

HPLC-MS/MS Analysis: Inject the fraction into a C18 reverse-phase column. Utilize electrospray ionization (ESI) in negative mode to detect the specific mass-to-charge (m/z) transitions characteristic of 4-gingerol against a validated internal standard.

Protocol 2: In planta Pathogen Challenge Assay (Self-Validating System)

To validate the phytoalexin role of 4-gingerol, a controlled biotic stress assay is required.

-

Inoculation: Introduce a standardized spore suspension of Fusarium oxysporum (10⁶ spores/mL) to the root system of hydroponically grown Z. officinale clones.

-

Control Establishment: Maintain a parallel cohort of mock-inoculated plants (treated with sterile water). Causality: This self-validating control is essential to differentiate between baseline constitutive 4-gingerol levels and pathogen-induced accumulation.

-

Temporal Sampling: Harvest root tissues at 0, 12, 24, 48, and 72 hours post-inoculation (hpi).

-

Metabolomic Profiling: Extract metabolites using Protocol 1. A statistically significant fold-change in 4-gingerol concentration within 24–48 hpi in the inoculated cohort relative to the mock control confirms its role as an inducible defense compound.

Translational Perspective for Drug Development

For pharmaceutical scientists, the structural nuances of plant defense compounds offer a highly optimized blueprint for drug design. The shorter aliphatic chain of 4-gingerol makes it inherently less lipophilic than 6-gingerol or 10-gingerol. In human pharmacology, this translates to distinct pharmacokinetic (PK) properties.

A lower LogP value can alter intestinal absorption rates, modify the compound's volume of distribution, and present a unique target binding profile when investigating anti-inflammatory or antioxidant therapeutics[4]. Understanding how Zingiber officinale utilizes 4-gingerol for systemic mobility during stress responses provides critical insights into formulating gingerol-derived analogs with optimized bioavailability for human medicine.

References

- Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,)

- Gingerol, a Natural Antioxidant, Attenuates Hyperglycemia and Downstream Complications Source: MDPI URL

- Gingerol: extraction methods, health implications, bioavailability and signaling pathways Source: RSC Publishing URL

- Redox properties of ginger extracts: Perspectives of use of Zingiber officinale Rosc.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Gingerol, a Natural Antioxidant, Attenuates Hyperglycemia and Downstream Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

In Silico Profiling of 4-Gingerol: Predictive Bioactivity, Molecular Targets, and ADMET Pharmacokinetics

Executive Summary

While 6-gingerol and 6-shogaol have historically dominated the phytochemical discourse surrounding Zingiber officinale (ginger), 4-Gingerol is emerging as a highly potent, structurally nuanced bioactive compound. Characterized by a shorter unbranched alkyl chain, 4-gingerol exhibits distinct lipophilicity and steric properties that allow it to penetrate restrictive hydrophobic pockets in target proteins more efficiently than its longer-chain analogues.

As a Senior Application Scientist, I have structured this whitepaper to dissect the predicted bioactivity of 4-gingerol through the lens of in silico modeling. We will explore its multi-target pharmacological profile, evaluate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and establish a self-validating computational workflow for reproducible virtual screening.

The Molecular Rationale: Why 4-Gingerol?

In drug discovery, the length of the aliphatic chain in phenolic compounds dictates the balance between membrane permeability and target-site steric hindrance. The shorter aliphatic tail of 4-gingerol reduces its molecular volume, allowing it to achieve a lower Root Mean Square Fluctuation (RMSF) when bound to rigid kinase and protease domains. An RMSF of < 1–3 Å indicates a highly stable conformational lock, minimizing the entropic penalty typically associated with the binding of highly flexible ligands[1].

Quantitative Target Landscape

High-throughput virtual screening and molecular docking have identified 4-gingerol as a pleiotropic agent capable of modulating viral replication, inflammatory cascades, and oncogenic signaling.

Antiviral Efficacy: SARS-CoV-2 Mpro

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is critical for viral polyprotein cleavage. In a comprehensive screening of 16 ginger-derived bioactive compounds, 4-gingerol demonstrated the lowest binding free energy (-7.30 kcal/mol) against Mpro[1]. The causality behind this high affinity lies in its dual-interaction modality: the phenolic hydroxyl groups form strong hydrogen bonds with Thr111, Asn151, and Asp153, while the aliphatic tail engages in stabilizing hydrophobic interactions with Gln110, Phe294, and Val104[2].

Anti-inflammatory Modulation: IKK-B

In the NF-κB inflammatory pathway, IKK-B (Inhibitor of nuclear factor kappa-B kinase subunit beta) is the gatekeeper. In silico simulations reveal that 4-gingerol acts as a potent IKK-B inhibitor with a binding energy of -7.20 kcal/mol[3]. By occupying the ATP-binding cleft of IKK-B, 4-gingerol competitively blocks the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.

Oncology: Estrogen Receptor (ERα) and Notch Signaling

In the context of breast cancer, 4-gingerol exhibits a robust docking score of -7.805 kcal/mol against the Estrogen Receptor (ER+)[4]. Furthermore, structural modeling suggests that 4-gingerol interferes with Notch 1-4 receptor ligand recognition, disrupting the nuclear complex formation necessary for tumor proliferation[5].

Data Presentation: Binding Affinity Summary

The following table synthesizes the quantitative docking metrics across validated in silico targets:

| Target Protein | Biological Context | Binding Affinity (kcal/mol) | Key Interaction Modalities |

| SARS-CoV-2 Mpro | Antiviral (COVID-19) | -7.30 | H-Bonds: Thr111, Asn151, Asp153. Hydrophobic: Gln110, Phe294. |

| Estrogen Receptor (ER+) | Oncology (Breast Cancer) | -7.80 | High-affinity insertion into the ER catalytic pocket. |

| IKK-B (IKBKB) | Anti-inflammatory | -7.20 | Competitive inhibition of the kinase domain. |

Mechanistic Visualization

To conceptualize the downstream biological impact of 4-gingerol's binding affinity, the following diagram maps its interference within the NF-κB signaling cascade.

Fig 1: 4-Gingerol mediated inhibition of the IKK-B/NF-κB inflammatory signaling pathway.

Standardized In Silico Workflow for 4-Gingerol

To ensure scientific integrity, in silico experiments cannot be treated as black boxes. Every protocol must be a self-validating system . The following step-by-step methodology outlines the rigorous computational pipeline required to evaluate 4-gingerol, explaining the causality behind each parameter.

Phase 1: Ligand and Protein Preparation

-

Ligand Retrieval & Minimization : Obtain the 3D structure of 4-gingerol from PubChem (SDF format).

-

Causality: Raw structures often contain steric clashes. Minimize the ligand using the OPLS4 or MMFF94 force field to generate the lowest-energy conformer, ensuring the molecule is in a biologically relevant state prior to docking.

-

-

Protein Preparation : Retrieve target crystal structures (e.g., Mpro, IKK-B) from the RCSB Protein Data Bank.

-

Causality: Remove water molecules without structural roles to prevent artificial hydrogen bonding. Reconstruct missing side chains and add polar hydrogens to maintain the electrostatic integrity of the binding pocket.

-

Phase 2: Self-Validating Molecular Docking

-

Grid Box Definition : Center the grid box strictly on the coordinates of the co-crystallized native ligand.

-

Causality: Restricting the search space maximizes computational efficiency and reduces false-positive allosteric binding.

-

-

Protocol Validation (Crucial Step) : Re-dock the native co-crystallized ligand into the prepared grid box.

-

Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are flawed. Do not proceed until the RMSD is < 2.0 Å.

-

-

Screening : Dock 4-gingerol using AutoDock Vina or PyRx, utilizing an exhaustiveness value of at least 8 to ensure thorough conformational sampling.

Phase 3: Molecular Dynamics (MD) & Thermodynamics

Static docking algorithms fail to account for solvent effects and protein flexibility over time.

-

Simulation Setup : Solvate the 4-gingerol-protein complex in a TIP3P water box, neutralize with Na+/Cl- ions, and run a 500 ns MD simulation using GROMACS.

-

MM-PBSA/GBSA Calculations : Extract frames from the stable trajectory phase to calculate the absolute binding free energy via MM-PBSA.

-

Causality: This step validates whether the docked pose remains thermodynamically stable under physiological conditions, filtering out transient binders.

-

Fig 2: Self-validating computational workflow for in silico bioactivity prediction.

Pharmacokinetics: ADMET Profiling

A compound's binding affinity is biologically irrelevant if it cannot reach its target. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory to establish drug-ability.

Analysis of 4-gingerol via SwissADME and ProTox-II servers confirms strict compliance with Lipinski's Rule of Five [2]. The compound demonstrates:

-

High Gastrointestinal Absorption : Driven by its optimal molecular weight and favorable partition coefficient (LogP).

-

Low Toxicity Profile : Unlike synthetic chemotherapeutics, 4-gingerol exhibits a high LD50 prediction with minimal hepatotoxicity or mutagenicity alerts[4].

-

Metabolic Stability : The shorter alkyl chain compared to 6-gingerol or 8-gingerol potentially reduces rapid first-pass glucuronidation, theoretically extending its plasma half-life.

References

-

Wijaya, R. M., et al. "COVID-19 In Silico Drug with Zingiber officinale Natural Product Compound Library Targeting the Mpro Protein." Makara Journal of Science, 2021. 1

-

Ullah, M. E., et al. "Revealing of Antiinflamatory Agent from Zingiber officinale var. Roscoe via IKK-B Inhibitor Mechanism through In Silico Simulation." SAINSTEK International Journal, 2022.3

-

"Insight into Estrogen Receptor Inhibitory Activity of Zingiber officinale-Derived Compounds: in silico Studies." Nano Biomedicine and Engineering, 2024. 4

-

"Analysing potent biomarkers along phytochemicals for breast cancer therapy: an in silico approach." PubMed Central (PMC), 2023. 5

-

"Antimicrobial Potential of Natural Compounds of Zingiberaceae Plants and their Synthetic Analogues: A Scoping Review of In vitro and In silico Approaches." PubMed Central (PMC), 2024. 2

Sources

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. Antimicrobial Potential of Natural Compounds of Zingiberaceae Plants and their Synthetic Analogues: A Scoping Review of In vitro and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Analysing potent biomarkers along phytochemicals for breast cancer therapy: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling and Analytical Workflows of 4-Gingerol and Homologous Gingerols: A Technical Whitepaper

Executive Summary

Gingerols are the primary bioactive phenolic ketones extracted from the rhizome of Zingiber officinale[1]. While 6-gingerol is the most abundant and extensively studied, the gingerol family encompasses a spectrum of chain-length variants, including 4-gingerol, 8-gingerol, 10-gingerol, and 12-gingerol[1][2]. 4-gingerol, characterized by its shorter alkyl chain, exhibits unique polarity and solubility profiles, making it an essential biomarker for ginger consumption and a promising candidate for targeted metabolic and oncological therapies[2][3]. As a Senior Application Scientist, I have structured this whitepaper to synthesize current methodologies for the extraction, quantification, and pharmacological evaluation of 4-gingerol and its homologs, ensuring that every protocol described is logically grounded and self-validating.

Structural Causality and Chemical Profiling

The core structure of all gingerols features a 4-hydroxy-3-methoxyphenyl moiety substituted at the C6 carbon by a 5-hydroxy-alkane-3-one chain[3]. The pharmacological efficacy and pharmacokinetic behavior of these compounds are fundamentally dictated by the length of this unbranched alkyl chain.

-

4-Gingerol: The shorter chain length (C4) reduces its lipophilicity compared to 6- or 10-gingerol, increasing its relative polarity. This structural nuance allows 4-gingerol to elute earlier in reverse-phase HPLC[4] and potentially alters its membrane permeability and receptor binding affinity.

-

Thermal Instability: A critical chemical property of all gingerols is their thermal sensitivity. At temperatures exceeding 60°C, the β-hydroxy ketone group undergoes dehydration to form the corresponding shogaols (e.g., 4-shogaol, 6-shogaol), which possess a double bond and exhibit entirely different pharmacological profiles[1][5].

Table 1: Comparative Yields and Properties of Gingerol Homologs in Supercritical CO2 (SC-CO2) Extracts

| Compound | Alkyl Chain Length | Polarity (RP-HPLC Elution) | Relative Abundance in SC-CO2 Extract | Key Pharmacological Role |

| 4-Gingerol | Shortest (C4) | Highest (Elutes First, ~16.4 min) | ~1.53 μg/mL (Minor) | Dietary Biomarker, Hyperglycemia target |

| 6-Gingerol | Medium (C6) | Moderate (~25.2 min) | ~63.18 μg/mL (Major, ~25% of total) | Antioxidant, AMPK activator, Anti-cancer |

| 8-Gingerol | Long (C8) | Low (~33.2 min) | ~15.27 μg/mL (Moderate) | Lipolysis, Anti-inflammatory |

| 10-Gingerol | Longest (C10) | Lowest (Elutes Last, ~40.8 min) | ~73.17 μg/mL (Major in specific strains) | Neuro-inflammation inhibitor |

(Data synthesized from SC-CO2 extraction profiles of Zingiber officinale var. rubrum and HPLC-MS/MS retention times[4][6][7]).

Self-Validating Extraction & Quantification Protocols

Conventional Soxhlet extraction often utilizes high heat, which inadvertently dehydrates gingerols into shogaols, corrupting the native chemical profile[1]. To preserve the structural integrity of 4-gingerol and its homologs, Supercritical Fluid Extraction (SC-CO2) coupled with HPLC-DAD/MS is the gold standard[6][7].

Protocol: SC-CO2 Extraction and HPLC-MS/MS Quantification of Gingerols Rationale: This protocol utilizes SC-CO2 to selectively partition non-polar and semi-polar gingerols without residual organic solvents, followed by tandem mass spectrometry utilizing constant neutral loss scanning (loss of 194 u) to specifically identify the gingerol moiety[4].

-

Step 1: Matrix Preparation (Lyophilization)

-

Action: Freeze-dry fresh ginger rhizomes at -50°C for 48 hours, followed by milling to a particle size of 40-mesh.

-

Causality: Lyophilization halts enzymatic degradation and removes water, which acts as a barrier to CO2 diffusion, thereby maximizing mass transfer during extraction.

-

-

Step 2: Supercritical CO2 Extraction

-

Action: Load the milled matrix into the extraction vessel. Pressurize CO2 to 280 bar and maintain the temperature at 40°C. Extract for 4 hours with a CO2 flow rate of 2 L/min[6].

-

Causality: 40°C is well below the 60°C dehydration threshold[1]. 280 bar provides optimal CO2 density to solubilize the full range of gingerols (from the more polar 4-gingerol to the highly lipophilic 10-gingerol).

-

-

Step 3: Chromatographic Separation (HPLC)

-

Action: Reconstitute the extract in HPLC-grade methanol. Inject 20 µL onto a reverse-phase C18 column (250 × 4.6 mm). Use a gradient elution of Water (A) and Acetonitrile (B): 0–8 min (45–50% B), progressing to 90% B by 40 min[6].

-

Causality: The reverse-phase stationary phase separates homologs strictly by chain length. 4-gingerol, being the most polar, elutes first (~16.4 min), followed by 6-, 8-, and 10-gingerol[4].

-

-

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

-

Action: Operate in negative electrospray ionization (ESI-) mode. Monitor for the constant neutral loss of 194 atomic mass units (u)[4].

-

Causality: The loss of 194 u corresponds to the cleavage of the 4-hydroxy-3-methoxyphenyl moiety. 4-gingerol is identified by a deprotonated molecule of m/z 265 yielding this specific neutral loss[4]. This self-validates the peak as a true gingerol rather than a matrix artifact.

-

Pharmacological Mechanisms and Signaling Pathways

The therapeutic potential of gingerols extends far beyond their traditional use as antiemetics. Recent pharmacological profiling demonstrates that gingerols act as multi-target modulators in metabolic syndromes and oncology[8].

4.1. The LKB1/AMPK Metabolic Axis Gingerols are potent activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[9][10]. In models of non-alcoholic fatty liver disease (NAFLD) and obesity, gingerol administration phosphorylates Liver Kinase B1 (LKB1), which subsequently phosphorylates and activates AMPK[10]. Activated AMPK suppresses downstream lipogenic transcription factors, notably Sterol Regulatory Element-Binding Protein 1 (SREBP1), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS)[10]. This cascade shifts the cellular metabolism from lipogenesis to lipolysis and fat browning[11].

4.2. AKT/mTOR Suppression and Oncological Arrest In oncology, the activation of AMPK by gingerols serves a dual purpose by directly inhibiting the AKT/mTOR signaling pathway[9]. In oral and prostate cancer cells, the suppression of mTOR results in the downregulation of cyclin B1 and CDK2, triggering profound G2/M phase cell cycle arrest and subsequent apoptosis[9].

4.3. Nrf2 Modulation and Ferroptosis Emerging research indicates that gingerols can overcome drug resistance in cancer by inducing ferroptosis—an iron-dependent form of non-apoptotic cell death[12]. Gingerols downregulate Nuclear factor erythroid 2-related factor 2 (Nrf2), which decreases glutathione (GSH) synthesis and inhibits Glutathione Peroxidase 4 (GPX4)[12]. This leads to a lethal accumulation of lipid reactive oxygen species (ROS).

Multi-target pharmacological signaling network of gingerols modulating metabolism and oncology.

Pharmacokinetics and Bioavailability

The clinical translation of gingerols relies heavily on understanding their pharmacokinetic profiles. Following oral administration, gingerols are rapidly absorbed but undergo extensive first-pass metabolism in the gastrointestinal tract and liver[1].

-

Metabolism: They are primarily conjugated into glucuronides and sulfates.

-

Half-Life: Pharmacokinetic analyses reveal that 6-, 8-, and 10-gingerols possess a relatively short plasma half-life of 1 to 3 hours in humans[1].

-

Protein Binding: Intravenous bolus studies demonstrate that serum protein binding of gingerols exceeds 90%, and their elimination follows a two-compartment open model[2].

Because 4-gingerol is more polar than its longer-chain counterparts, its volume of distribution and clearance rates are hypothesized to differ, warranting targeted pharmacokinetic studies to exploit its potential in treating hyperglycemia and cardiopathy[2].

Conclusion

While 6-gingerol remains the most abundant and well-characterized analog, the minor homologs—particularly 4-gingerol—represent an untapped reservoir of pharmacological potential. By utilizing low-temperature SC-CO2 extraction and highly specific LC-MS/MS neutral loss scanning, researchers can accurately isolate and quantify these minor variants. The ability of gingerols to simultaneously activate AMPK-mediated metabolic repair and induce Nrf2-mediated ferroptosis in cancer cells solidifies their status as highly versatile therapeutic scaffolds.

References

Sources

- 1. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Showing Compound [4]-Gingerol (FDB001886) - FooDB [foodb.ca]

- 4. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]